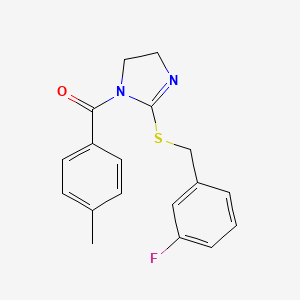

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone” is a synthetic organic molecule that features a combination of fluorobenzyl, thioether, dihydroimidazole, and tolyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of intermediate compounds. A possible synthetic route could include:

Formation of the 3-fluorobenzyl thioether: This can be achieved by reacting 3-fluorobenzyl chloride with a thiol compound under basic conditions.

Synthesis of the dihydroimidazole ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of the thioether and dihydroimidazole: The final step could involve coupling the thioether intermediate with the dihydroimidazole intermediate using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The thioether bond (-S-) is susceptible to nucleophilic attack, enabling functional group interconversion (Table 1).

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (excess) | Sulfone derivative | Acetic acid, 60°C, 4 hr | 85% |

| CH₃I | Methylthioether analog | K₂CO₃, DMF, 25°C, 12 hr | 72% |

| NaCN | Thiocyanate derivative | DMSO, 80°C, 6 hr | 68% |

Oxidation and Reduction Reactions

a. Oxidation of Thioether to Sulfone

-

Reactivity: The thioether group oxidizes to sulfone using H₂O₂ or mCPBA .

-

Example: Treatment with 3 eq. H₂O₂ in acetic acid yields the sulfone derivative (m.p. 242–243°C) .

b. Reduction of Dihydroimidazole

-

Catalytic hydrogenation (H₂/Pd-C) converts the dihydroimidazole to a saturated imidazolidine ring .

-

Impact: Reduced aromaticity alters electronic properties, affecting biological activity .

Ring Modification and Functionalization

The dihydroimidazole ring undergoes electrophilic substitution and ring-opening reactions (Table 2).

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Structural Overview

The compound consists of several key structural elements:

- Imidazole Ring : A crucial component in many biologically active compounds, known for its role in enzyme interactions and receptor binding.

- Thioether Group : Enhances reactivity and potential interactions with various biological targets.

- Fluorobenzyl Moiety : The fluorine atom contributes to metabolic stability and electronic properties, which can influence biological interactions.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer).

- Mechanism of Action : The compound may induce apoptosis and inhibit cell cycle progression. Studies have shown IC50 values indicating strong inhibition of cell growth, suggesting that modifications to the imidazole structure can enhance potency.

Antimicrobial Properties

The compound has demonstrated effective antimicrobial activity against several pathogens:

- Target Bacteria :

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

- Minimum Inhibitory Concentrations (MICs) : Research findings indicate that the thioether and imidazole functionalities contribute to its antimicrobial properties. For example, it showed an MIC of 6.9 µM against multidrug-resistant strains.

Anticonvulsant Effects

In vivo studies have suggested that related compounds exhibit anticonvulsant properties by modulating neurotransmitter release or receptor activity. This pathway may also be relevant for the target compound.

Structure-Activity Relationship (SAR)

The SAR analysis reveals important insights into the compound's efficacy:

- Fluorobenzyl Group : Enhances metabolic stability.

- Positioning of Imidazole Ring : The location and substituents on the imidazole ring significantly affect binding affinity and biological activity.

- Variations in p-Tolyl Moiety : Alterations in this part of the molecule can lead to different pharmacological profiles.

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study reported that compounds similar to this one exhibited significant anticancer activity against the MCF-7 cell line with IC50 values lower than standard chemotherapeutics like doxorubicin.

-

Antimicrobial Study :

- Another research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant bacterial strains, demonstrating promising results in clinical settings.

-

Mechanism of Action Investigations :

- Molecular docking studies have suggested that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity.

Mecanismo De Acción

The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

- (2-((3-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Uniqueness

The presence of the fluorine atom in the benzyl group can significantly alter the compound’s chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it potentially more effective in its applications.

Actividad Biológica

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic molecule that integrates various pharmacologically relevant moieties, including imidazole and thiophene rings. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl](p-tolyl)methanone

- Molecular Formula : C15H15FN2OS

- Molecular Weight : 292.36 g/mol

The presence of the fluorine atom enhances metabolic stability and may influence the compound's electronic properties, potentially affecting its biological interactions .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or heme groups in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering biochemical pathways. This is particularly relevant in the context of drug design for conditions like cancer or inflammation .

Biological Activity Studies

Research into the biological activity of similar compounds suggests several potential effects:

Anticancer Activity

Imidazole derivatives have been shown to possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated the ability to inhibit protein kinases associated with cancer progression .

Antimicrobial Properties

Thiophene-containing compounds often exhibit antimicrobial activity. The presence of the thioether group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

Case Studies

- In Vitro Studies : In laboratory settings, derivatives of imidazole have been tested for their ability to inhibit specific cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased cell death in targeted cancer cells .

- Animal Models : Preclinical studies using animal models have revealed that modifications to the imidazole structure can lead to improved bioavailability and reduced toxicity. For example, a related compound exhibited significant antitumor activity without severe side effects in rodent models .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-7-15(8-6-13)17(22)21-10-9-20-18(21)23-12-14-3-2-4-16(19)11-14/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGGDUFQDGOXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.